

# Technical Guide: 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

**Cat. No.:** B562737

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride**, a key intermediate in pharmaceutical research and organic synthesis. The document details its chemical and physical properties, applications in the development of Central Nervous System (CNS) therapeutics, and a representative synthetic protocol. This guide is intended to serve as a valuable resource for professionals engaged in medicinal chemistry and drug discovery.

## Chemical and Physical Properties

**4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride** is a heterocyclic building block utilized in the synthesis of more complex bioactive molecules.<sup>[1]</sup> Its quantitative properties are summarized in the table below for ease of reference.

| Property          | Value                                                                         |
|-------------------|-------------------------------------------------------------------------------|
| Molecular Weight  | 274.59 g/mol <a href="#">[1]</a>                                              |
| Molecular Formula | C <sub>11</sub> H <sub>13</sub> BrCIN <a href="#">[1]</a> <a href="#">[2]</a> |
| CAS Number        | 103855-00-1 <a href="#">[1]</a> <a href="#">[2]</a>                           |
| Purity            | ≥95% <a href="#">[1]</a>                                                      |
| MDL Number        | MFCD03412448 <a href="#">[1]</a>                                              |
| Storage           | Room temperature, under inert gas <a href="#">[1]</a>                         |

## Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of drugs targeting the Central Nervous System (CNS).[\[1\]](#) Its structural framework is leveraged in creating compounds for studying receptor interactions and designing potential therapeutic agents for neurological disorders such as Parkinson's disease and schizophrenia.[\[1\]](#)

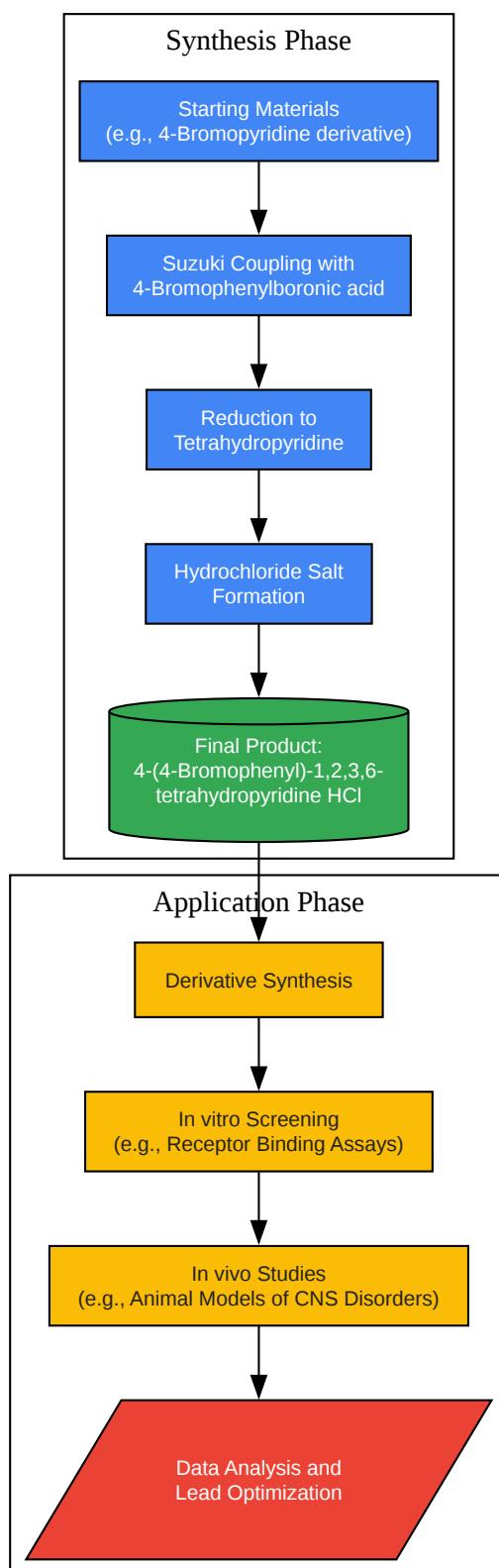
The tetrahydropyridine moiety is a common feature in compounds with dopaminergic activity.[\[3\]](#) [\[4\]](#) The structural similarity to the well-known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is used to induce Parkinsonism in animal models, suggests that **4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride** and its derivatives are of significant interest in neuropharmacological research.[\[5\]](#)

## Experimental Protocol: Synthesis of 4-Aryl-1,2,3,6-tetrahydropyridines via Suzuki Coupling

The following is a representative protocol for the synthesis of 4-aryl-1,2,3,6-tetrahydropyridines, a class of compounds to which 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine belongs. This method utilizes a Suzuki coupling reaction, a common and versatile method for forming carbon-carbon bonds.

Materials:

- Pyridine precursor (e.g., a suitable bromopyridine)
- Aryl boronic acid (e.g., 4-bromophenylboronic acid)
- Palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride)
- Base (e.g., potassium carbonate)
- Solvent (e.g., toluene and water mixture)
- Reducing agent (e.g., sodium borohydride) for subsequent reduction of the pyridine ring.


**Procedure:**

- Suzuki Coupling:
  - In a round-bottom flask, dissolve the pyridine precursor and the aryl boronic acid in a 1:1 mixture of toluene and water.
  - Add the palladium catalyst and the base to the mixture.
  - Reflux the reaction mixture overnight with vigorous stirring.
  - After cooling to room temperature, separate the organic layer.
  - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-arylpyridine.
- N-Alkylation (if required) and Reduction:
  - The resulting arylpyridine can be N-alkylated if desired.
  - The arylpyridine is then reduced to the corresponding tetrahydropyridine using a suitable reducing agent like sodium borohydride.
- Formation of Hydrochloride Salt:
  - Dissolve the final tetrahydropyridine product in a suitable solvent (e.g., diethyl ether or ethanol).

- Bubble hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent.
- The hydrochloride salt will precipitate out of the solution.
- Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.

## Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent use of **4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride** in a research context.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis and application of 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine HCl.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride [myskinrecipes.com]
- 2. calpaclab.com [calpaclab.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aryl 1-but-3-ynyl-4-phenyl-1,2,3,6-tetrahydropyridines as potential antipsychotic agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of MPTP toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b562737#4-4-bromophenyl-1-2-3-6-tetrahydropyridine-hydrochloride-molecular-weight>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)